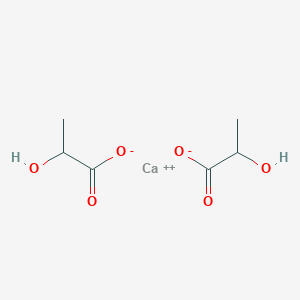
Calciumlactat
Übersicht
Beschreibung
Calcium lactate is a white crystalline salt with the chemical formula C₆H₁₀CaO₆. It consists of two lactate anions for each calcium cation. This compound forms several hydrates, with the pentahydrate being the most common. Calcium lactate is widely used in medicine to treat calcium deficiencies and as a food additive to enhance calcium content in various products .
Wissenschaftliche Forschungsanwendungen
Calciumlactat hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und als Quelle für Calciumionen verwendet.
Biologie: Wird in Zellkulturmedien verwendet, um Calciumionen bereitzustellen, die für das Zellwachstum und die Zellfunktion essentiell sind.
Industrie: Wird bei der Herstellung von Biobeton verwendet, um die Haltbarkeit und die technischen Eigenschaften von Beton zu verbessern.
Wirkmechanismus
In wässrigen Umgebungen dissoziiert this compound in Calciumkationen und Lactatanionen. Die Calciumionen spielen eine entscheidende Rolle in verschiedenen physiologischen Prozessen, einschließlich Muskelkontraktion, Nervenübertragung und Knochenbildung. Die Lactatanionen dienen als Energiequelle in Stoffwechselwegen und beteiligen sich an der Glukoneogenese und anderen biochemischen Prozessen .
Wirkmechanismus
Target of Action
Calcium lactate is a salt that consists of two lactate anions for each calcium cation (Ca2+) . The primary targets of calcium lactate are the cells in the human body, particularly those in the gastrointestinal (GI) tract . Both components of calcium lactate, calcium ion and lactic acid, play essential roles in the human body as a skeletal element and an energy source, respectively .
Mode of Action
In aqueous environments such as the GI tract, calcium lactate dissociates into calcium cation and lactic acid anions, the conjugate base of lactic acid . Lactic acid is a naturally-occurring compound that serves as fuel or energy in mammals by acting as an ubiquitous intermediate in the metabolic pathways . Lactic acid diffuses through the muscles and is transported to the liver by the bloodstream to participate in gluconeogenesis .
Biochemical Pathways
Lactate, the conjugate base of lactic acid, plays an indispensable role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses . It is involved in the lactate shuttle and lactylation, which are crucial in acute and chronic inflammatory responses . Lactate and lactate receptors have either proinflammatory or anti-inflammatory effects on complex molecular biological signaling pathways .
Pharmacokinetics
Approximately one-third of the dose of calcium lactate is absorbed from the small intestine . It is then distributed throughout the body and can cross the placenta . Calcium lactate is primarily excreted in feces, with small amounts excreted in urine, pancreatic juice, saliva, and breast milk . The pharmacokinetic parameters of calcium after oral administration indicated that the calcium absorption was significantly different among different calcium salts .
Result of Action
The dissociation of calcium lactate into calcium ions and lactic acid anions in the GI tract leads to the availability of these components for various physiological functions. Calcium ions are essential for bone health and cellular functions, while lactic acid serves as an energy source . The presence of lactate in the body has been linked to various physiological cellular functions, including energy metabolism and signal transduction during immune and inflammatory responses .
Action Environment
The action, efficacy, and stability of calcium lactate can be influenced by various environmental factors. For instance, the bioavailability of calcium can be affected by physiological conditions and factors such as pregnancy, infancy, menopause, old age, hormones, growth factors associated with calcium metabolism, diseases limiting its absorption, and intestinal microbiota . Moreover, the solubility of calcium lactate in water increases significantly in the presence of d-gluconate ions .
Biochemische Analyse
Biochemical Properties
Calcium lactate plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. In aqueous environments such as the gastrointestinal (GI) tract, calcium lactate dissociates into calcium cation and lactic acid anions . The lactate ion is chiral, with two enantiomers, D and L . The L isomer is the one normally synthesized and metabolized by living organisms .
Cellular Effects
Calcium lactate has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, lactate, once considered a metabolic waste product, is now known to be involved in signal transduction during immune and inflammatory responses .
Molecular Mechanism
Calcium lactate exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, lactate has been shown to signal through its specific receptor G protein-coupled receptor 81 (GPR81) .
Temporal Effects in Laboratory Settings
The effects of calcium lactate change over time in laboratory settings. It has been observed that lactate and the associated H+ ions are generally immunosuppressive negative regulators . There are cell, receptor, mediator, and microenvironment-specific effects that augment T helper (Th)17, macrophage (M)2, tumor-associated macrophage, and neutrophil functions .
Dosage Effects in Animal Models
The effects of calcium lactate vary with different dosages in animal models. The maximum level of 50,000 mg lactic acid/kg complete feed and 30,000 mg calcium lactate/kg complete feed are considered safe for functional ruminants and pigs .
Metabolic Pathways
Calcium lactate is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels . Lactate, the end product of anaerobic glycolysis, is involved in glucose metabolism, fatty acid synthesis, redox homeostasis, and the post-translational modification of proteins .
Transport and Distribution
Calcium lactate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and affects its localization or accumulation . For instance, calcium absorption mainly occurs at the duodenum and proximal jejunum due to more acidic pH and the abundance of the calcium binding proteins .
Subcellular Localization
The subcellular localization of calcium lactate and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, measurements with the lactate sensor FiLa reveal an enrichment for lactate in mammalian mitochondria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium lactate can be synthesized through the neutralization of lactic acid with calcium carbonate or calcium hydroxide. The reaction typically involves mixing lactic acid with calcium carbonate or calcium hydroxide in water, followed by filtration and recrystallization to obtain pure calcium lactate .
Industrial Production Methods
In industrial settings, calcium lactate is often produced using a one-step synthesis method. This involves reacting lactic acid with calcium carbonate in water, followed by the addition of ethyl alcohol to the solution. The mixture is then cooled, allowed to stand, and recrystallized. The resulting crystals are washed with ethyl alcohol, spin-dried, and dried to obtain high-purity calcium lactate .
Analyse Chemischer Reaktionen
Reaktionstypen
Calciumlactat durchläuft verschiedene chemische Reaktionen, darunter:
Neutralisation: Reagiert mit Säuren, um Milchsäure und Calciumsalze zu bilden.
Fällung: Bildet unlösliche Calciumsalze bei Reaktion mit bestimmten Anionen.
Komplexbildung: Bildet Komplexe mit anderen Ionen in Lösung.
Häufige Reagenzien und Bedingungen
Säuren: Salzsäure, Schwefelsäure.
Basen: Natriumhydroxid, Kaliumhydroxid.
Lösungsmittel: Wasser, Methanol.
Wichtigste gebildete Produkte
Milchsäure: Entsteht, wenn this compound mit starken Säuren reagiert.
Calciumsalze: Entstehen, wenn this compound mit anderen Anionen reagiert.
Vergleich Mit ähnlichen Verbindungen
Calciumlactat wird häufig mit anderen Calciumsalzen verglichen, wie zum Beispiel:
Calciumcarbonat: Konzentriertere Form von Calcium, weniger wasserlöslich.
Calciumcitrat: Höhere Bioverfügbarkeit, besser im Körper aufgenommen.
Calciumgluconat: Wird in medizinischen Behandlungen bei Kalziummangel eingesetzt, besser wasserlöslich.
Einzigartigkeit
This compound ist aufgrund seiner mäßigen Wasserlöslichkeit und seiner Fähigkeit, sowohl Calcium- als auch Lactationen bereitzustellen, die für verschiedene physiologische Funktionen essentiell sind, einzigartig. Seine Verwendung in Biobeton und Lebensmittelprodukten unterstreicht auch seine Vielseitigkeit im Vergleich zu anderen Calciumsalzen .
Eigenschaften
IUPAC Name |
calcium;2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Ca/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJXYGKVIBWPFZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10CaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020236 | |
| Record name | Calcium lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Almost odourless, white crystalline powder or granules, White solid; Soluble in water; [HSDB] White crystalline powder; Soluble in water; [MSDSonline] | |
| Record name | Propanoic acid, 2-hydroxy-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | CALCIUM LACTATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Calcium lactate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4166 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in water and practically insoluble in ethanol, Almost odorless, slightly efflorescent granules or powder; slowly sol in cold water; quickly sol in water; almost insol in alcohol; becomes anhydrous @ 120 °C; pH: 6-8 /Pentahydrate/, Sol in water | |
| Record name | Calcium lactate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CALCIUM LACTATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | CALCIUM LACTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/976 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
In aqueous environments such as the gastrointestinal (GI) tract, calcium lactate will dissociate into calcium cation and lactic acid anions, the conjugate base of lactic acid. Lactic acid is a naturally-occurring compound that serves as fuel or energy in mammals by acting as an ubiquitous intermediate in the metabolic pathways. Lactic acid diffuses through the muscles and is transported to the liver by the bloodstream to participate in gluconeogenesis. | |
| Record name | Calcium lactate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
White, crystalline powder | |
CAS No. |
814-80-2, 5743-48-6, 28305-25-1, 63690-56-2 | |
| Record name | Calcium Lactate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium lactate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propanoic acid, 2-hydroxy-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium dilactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcium (S)-2-hydroxypropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcium lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.788 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcium Lactate Pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM LACTATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2URQ2N32W3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CALCIUM LACTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/976 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
> 120 | |
| Record name | Calcium lactate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate](/img/structure/B46721.png)








